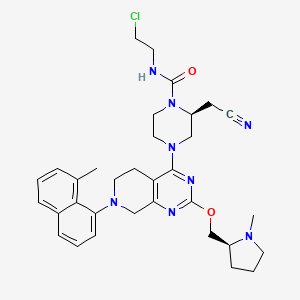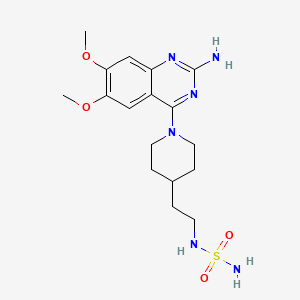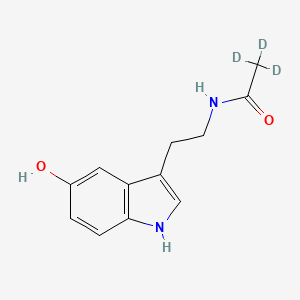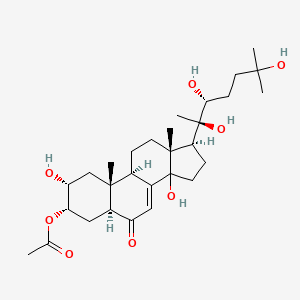
Cholest-7-en-6-one, 3-(acetyloxy)-2,14,20,22,25-pentahydroxy-,(2b,3b,5b,22R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Acetyl-20-hydroxyecdysone: is a derivative of 20-hydroxyecdysone, a polyhydroxylated steroid. This compound is significant in the field of biochemistry and pharmacology due to its role in various biological processes, particularly in arthropods. It is involved in embryonic development, molting, metamorphosis, and reproduction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Acetyl-20-hydroxyecdysone typically involves the acetylation of 20-hydroxyecdysone. This process can be achieved by reacting 20-hydroxyecdysone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure the selective acetylation at the 3-OH position .
Industrial Production Methods: Industrial production of 3-O-Acetyl-20-hydroxyecdysone involves the extraction of 20-hydroxyecdysone from plant sources, followed by its chemical modification. Plants such as Cyanotis arachoidea and Achyranthes bidentata are commonly used for the extraction of 20-hydroxyecdysone . The extracted compound is then subjected to acetylation to produce 3-O-Acetyl-20-hydroxyecdysone.
Analyse Des Réactions Chimiques
Types of Reactions: 3-O-Acetyl-20-hydroxyecdysone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or aldehydes.
Reduction: This reaction can convert ketones or aldehydes back to alcohols.
Substitution: This reaction involves the replacement of the acetyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of 20-hydroxyecdysone, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-O-Acetyl-20-hydroxyecdysone is used as a starting material for the synthesis of other ecdysteroid derivatives. It is also used in studies related to the structure-activity relationship of ecdysteroids .
Biology: In biology, this compound is studied for its role in the molting and metamorphosis of arthropods. It is also used in research related to the hormonal regulation of these processes .
Medicine: In medicine, 3-O-Acetyl-20-hydroxyecdysone has shown potential in the treatment of various diseases. It exhibits anabolic, hypolipidemic, anti-diabetic, anti-inflammatory, and hepatoprotective effects. It is being studied for its potential use in treating neuromuscular, cardio-metabolic, and respiratory diseases .
Industry: In the industry, this compound is used in the production of insect growth regulators and other agrochemicals. It is also used in the development of new pharmaceuticals .
Mécanisme D'action
The mechanism of action of 3-O-Acetyl-20-hydroxyecdysone involves its interaction with specific receptors in the body. In arthropods, it binds to ecdysone receptors, triggering a cascade of events that lead to molting and metamorphosis . In mammals, it activates the Mas1 receptor, a key component of the renin-angiotensin system. This activation leads to various physiological effects, including anabolic, hypolipidemic, and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
20-Hydroxyecdysone: The parent compound of 3-O-Acetyl-20-hydroxyecdysone, widely studied for its biological activities.
Ecdysone: Another ecdysteroid with similar biological functions but different structural features.
2-Deoxyecdysone: A biosynthetic intermediate in the ecdysteroid pathway.
Uniqueness: 3-O-Acetyl-20-hydroxyecdysone is unique due to its specific acetylation at the 3-OH position, which can influence its biological activity and stability. This modification can enhance its potential as a therapeutic agent and its utility in various scientific research applications .
Propriétés
Formule moléculaire |
C29H46O8 |
|---|---|
Poids moléculaire |
522.7 g/mol |
Nom IUPAC |
[(2R,3S,5S,9R,10R,13R,17S)-2,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H46O8/c1-16(30)37-22-14-19-20(31)13-18-17(26(19,4)15-21(22)32)7-11-27(5)23(8-12-29(18,27)36)28(6,35)24(33)9-10-25(2,3)34/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19+,21+,22-,23-,24+,26+,27+,28+,29?/m0/s1 |
Clé InChI |
UWFCFVQTAHITKV-KXZFJHPISA-N |
SMILES isomérique |
CC(=O)O[C@H]1C[C@@H]2C(=O)C=C3[C@@H]([C@]2(C[C@H]1O)C)CC[C@]4(C3(CC[C@@H]4[C@](C)([C@@H](CCC(C)(C)O)O)O)O)C |
SMILES canonique |
CC(=O)OC1CC2C(=O)C=C3C(C2(CC1O)C)CCC4(C3(CCC4C(C)(C(CCC(C)(C)O)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


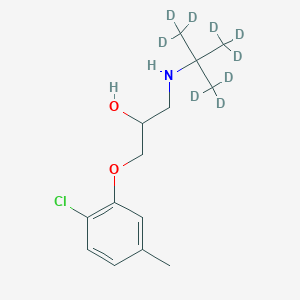
![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)

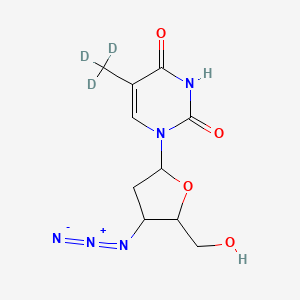
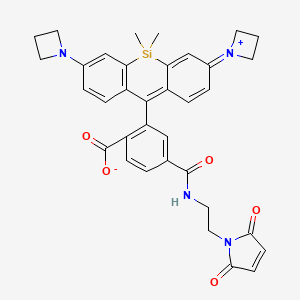
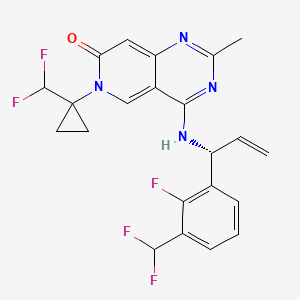
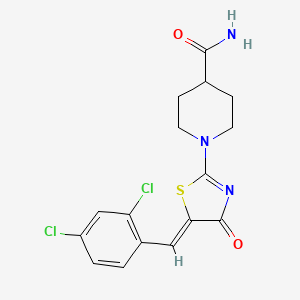
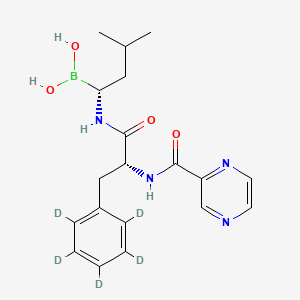

![[Leu3]-Oxytocin](/img/structure/B12424048.png)
